molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3

3-[(Benzyloxy)methoxy]propanal

Cat. No.: B14317744
CAS No.: 113494-78-3
M. Wt: 194.23 g/mol
InChI Key: AWOVDTUFWGJQGG-UHFFFAOYSA-N
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Description

It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxymethoxy)propanal can be synthesized through the oxidation of 3-(benzyloxymethoxy)propanol. One common method involves the use of acidified potassium dichromate (VI) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective oxidation of the alcohol to the aldehyde .

Industrial Production Methods

Industrial production of 3-(Benzyloxymethoxy)propanal typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxymethoxy)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxymethoxy)propanal is used in scientific research for its reactivity and versatility. It is employed in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Benzyloxymethoxy)propanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy group can also influence the reactivity and stability of the compound by providing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxymethoxy)propanal is unique due to its specific structure, which combines an aldehyde group with a benzyloxy substituent. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

113494-78-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(phenylmethoxymethoxy)propanal

InChI

InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2

InChI Key

AWOVDTUFWGJQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOCCC=O

Origin of Product

United States

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